Cas no 1170468-49-1 ({1-(butan-2-yl)-1H-pyrazol-4-ylmethyl}2-(3-methoxyphenyl)ethylamine)

{1-(butan-2-yl)-1H-pyrazol-4-ylmethyl}2-(3-methoxyphenyl)ethylamine structure
1170468-49-1 structure
Product name:{1-(butan-2-yl)-1H-pyrazol-4-ylmethyl}2-(3-methoxyphenyl)ethylamine
CAS No:1170468-49-1
MF:C17H25N3O
MW:287.39990401268
MDL:MFCD09859213
CID:4682886
PubChem ID:25248277

{1-(butan-2-yl)-1H-pyrazol-4-ylmethyl}2-(3-methoxyphenyl)ethylamine Chemical and Physical Properties

Names and Identifiers

    • N-((1-(sec-Butyl)-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine
    • STK352905
    • SBB025978
    • N-{[1-(butan-2-yl)-1H-pyrazol-4-yl]methyl}-2-(3-methoxyphenyl)ethanamine
    • N-[(1-Sec-butyl-1H-pyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine
    • [2-(3-methoxyphenyl)ethyl]{[1-(methylpropyl)pyrazol-4-yl]methyl}amine
    • {1-(butan-2-yl)-1H-pyrazol-4-ylmethyl}2-(3-methoxyphenyl)ethylamine
    • MDL: MFCD09859213
    • Inchi: 1S/C17H25N3O/c1-4-14(2)20-13-16(12-19-20)11-18-9-8-15-6-5-7-17(10-15)21-3/h5-7,10,12-14,18H,4,8-9,11H2,1-3H3
    • InChI Key: IMBUPMZODJJLOF-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CC(=C1)CCNCC1C=NN(C=1)C(C)CC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 8
  • Complexity: 287
  • Topological Polar Surface Area: 39.1

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 421.3±30.0 °C at 760 mmHg
  • Flash Point: 208.6±24.6 °C
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

{1-(butan-2-yl)-1H-pyrazol-4-ylmethyl}2-(3-methoxyphenyl)ethylamine Security Information

{1-(butan-2-yl)-1H-pyrazol-4-ylmethyl}2-(3-methoxyphenyl)ethylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-231914-0.05g
{[1-(butan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(3-methoxyphenyl)ethyl]amine
1170468-49-1 95%
0.05g
$159.0 2024-06-20
Enamine
EN300-231914-0.5g
{[1-(butan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(3-methoxyphenyl)ethyl]amine
1170468-49-1 95%
0.5g
$530.0 2024-06-20
Enamine
EN300-231914-0.25g
{[1-(butan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(3-methoxyphenyl)ethyl]amine
1170468-49-1 95%
0.25g
$337.0 2024-06-20
Enamine
EN300-231914-5g
{[1-(butan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(3-methoxyphenyl)ethyl]amine
1170468-49-1 95%
5g
$1507.0 2023-09-15
1PlusChem
1P00JG7X-5g
N-[(1-sec-butyl-1H-pyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine
1170468-49-1 95%
5g
$1925.00 2023-12-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1311891-2.5g
{[1-(butan-2-yl)-1h-pyrazol-4-yl]methyl}[2-(3-methoxyphenyl)ethyl]amine
1170468-49-1 97%
2.5g
¥26730.00 2024-08-09
1PlusChem
1P00JG7X-1g
N-[(1-sec-butyl-1H-pyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine
1170468-49-1 95%
1g
$903.00 2023-12-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1311891-100mg
{[1-(butan-2-yl)-1h-pyrazol-4-yl]methyl}[2-(3-methoxyphenyl)ethyl]amine
1170468-49-1 97%
100mg
¥5097.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1311891-500mg
{[1-(butan-2-yl)-1h-pyrazol-4-yl]methyl}[2-(3-methoxyphenyl)ethyl]amine
1170468-49-1 97%
500mg
¥13356.00 2024-08-09
Enamine
EN300-231914-10.0g
{[1-(butan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(3-methoxyphenyl)ethyl]amine
1170468-49-1 95%
10.0g
$2348.0 2024-06-20

{1-(butan-2-yl)-1H-pyrazol-4-ylmethyl}2-(3-methoxyphenyl)ethylamine Related Literature

Additional information on {1-(butan-2-yl)-1H-pyrazol-4-ylmethyl}2-(3-methoxyphenyl)ethylamine

Chemical Profile of {1-(butan-2-yl)-1H-pyrazol-4-ylmethyl}2-(3-methoxyphenyl)ethylamine and CAS No. 1170468-49-1

{1-(butan-2-yl)-1H-pyrazol-4-ylmethyl}2-(3-methoxyphenyl)ethylamine} is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 1170468-49-1, belongs to a class of molecules that exhibit promising characteristics for further development into therapeutic agents. The presence of multiple functional groups, including a butyl chain, a pyrazole ring, and an ethylamine moiety, contributes to its diverse chemical reactivity and biological potential.

The structural framework of {1-(butan-2-yl)-1H-pyrazol-4-ylmethyl}2-(3-methoxyphenyl)ethylamine incorporates several key features that make it an intriguing candidate for drug discovery. The pyrazole ring is a heterocyclic aromatic compound known for its role in various bioactive molecules, often serving as a scaffold for drugs targeting neurological and inflammatory disorders. Additionally, the 3-methoxyphenyl group introduces a methoxy substituent that can influence the compound's solubility, metabolic stability, and interaction with biological targets. These structural elements collectively contribute to the compound's potential pharmacological properties.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the interactions of {1-(butan-2-yl)-1H-pyrazol-4-ylmethyl}2-(3-methoxyphenyl)ethylamine with biological targets at an unprecedented level of detail. Studies have suggested that this compound may interact with enzymes and receptors involved in pathways relevant to pain modulation, neuroprotection, and anti-inflammatory responses. The butyl chain, in particular, has been identified as a critical component in modulating binding affinity and selectivity, which are essential factors in drug design.

In vitro studies have demonstrated the compound's ability to exhibit inhibitory effects on certain enzymes associated with inflammatory processes. The pyrazole moiety has been shown to interfere with the catalytic activity of enzymes such as COX-2 and LOX, which are key players in the production of pro-inflammatory mediators. Furthermore, the methoxyphenyl group may enhance the compound's ability to cross the blood-brain barrier, potentially making it more effective in treating central nervous system disorders.

The synthesis of {1-(butan-2-yl)-1H-pyrazol-4-ylmethyl}2-(3-methoxyphenyl)ethylamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct the complex framework of the molecule. These methods not only enhance efficiency but also allow for modifications that can fine-tune the pharmacological properties of the compound.

One of the most compelling aspects of this compound is its potential for further derivatization. By modifying specific functional groups or introducing additional substituents, researchers can generate a library of analogs with tailored biological activities. This approach is particularly valuable in drug discovery pipelines where lead optimization is crucial for identifying compounds with improved efficacy and reduced side effects.

The growing interest in targeted therapy has spurred research into developing small molecules like {1-(butan-2-yl)-1H-pyrazol-4-ylmethyl}2-(3-methoxyphenyl)ethylamine that can selectively interact with disease-causing pathways. Preclinical studies have begun to explore its potential applications in conditions such as chronic pain syndromes, neurodegenerative diseases, and autoimmune disorders. The combination of its structural features and observed biological activity makes it a promising candidate for further investigation.

As computational methods continue to evolve, so does our ability to predict the behavior of complex molecules like {1-(butan-2-yl)-1H-pyrazol-4-ylmethyl}2-(3-methoxyphenyl)ethylamine in vivo. Machine learning models trained on large datasets of chemical structures and their biological activities have shown remarkable accuracy in predicting drug-like properties. These tools are invaluable in identifying promising candidates early in the discovery process, thereby reducing time and costs associated with traditional trial-and-error approaches.

The regulatory landscape for new drug development remains stringent but increasingly supportive of innovative approaches. Regulatory agencies now encourage collaboration between academia and industry to expedite the translation of research findings into clinical applications. This collaborative environment is particularly beneficial for compounds like {1-(butan-2-yl)-1H-pyrazol-4-ylmethyl}2-(3-methoxyphenyl)ethylamine}, which require extensive characterization before entering human trials.

In conclusion, {1-(butan-2-yl)-1H-pyrazol-4-ymlmethyl}2-(3-methoxyphenyll ethylamine} (CAS No. 1170468-49-1) represents a fascinating subject of study in pharmaceutical chemistry. Its unique structural features and preliminary biological activities position it as a valuable candidate for further development into novel therapeutic agents. With ongoing research aimed at optimizing its pharmacological profile and exploring new synthetic routes, this compound holds significant promise for addressing unmet medical needs in various therapeutic areas.

Recommend Articles

Recommended suppliers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue